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Introduction

JTC-801, chemically known as N-(4-amino-2-methylquinolin-6-yl)-2-(4-
ethylphenoxymethyl)benzamide, is a potent and selective small molecule with a dual
pharmacological profile that makes it a valuable tool for a wide range of biomedical research.
Initially characterized as a high-affinity antagonist of the Nociceptin/Orphanin FQ (N/OFQ)
peptide receptor (NOP, also known as ORL1), JTC-801 has been instrumental in elucidating
the physiological roles of the N/OFQ system, particularly in pain and anxiety. More recently,
JTC-801 has been identified as a novel anti-cancer agent that induces a unique form of pH-
dependent cell death in cancer cells, termed alkaliptosis. This guide provides a comprehensive
overview of the pharmacological properties of JTC-801, detailed experimental protocols for its
use as a research tool, and a summary of its known signaling pathways.

Pharmacological Profile

The pharmacological actions of JTC-801 are primarily centered around two distinct
mechanisms: antagonism of the NOP receptor and induction of alkaliptosis in cancer cells.

NOP Receptor Antagonism

JTC-801 is a selective and potent antagonist of the NOP receptor, a G protein-coupled receptor
(GPCR) involved in the modulation of pain, anxiety, and other neurological processes.
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JTC-801 exhibits high affinity for the human NOP receptor and displays significant selectivity
over other opioid receptors. This selectivity is crucial for its utility as a specific probe for the
N/OFQ system.

Table 1: Binding Affinity and Selectivity of JTC-801

) Reference(s
Receptor Species Assay Type Parameter Value )
[eH]-
NOP (ORL1) Human nociceptin Ki 8.2 nM [1112][3]
Binding
[eH]-
Human nociceptin ICso 94 nM [1][4]
Binding
Cerebrocortic
Rat al ICso 472 nM [1][5]
Membranes
o Ligand
p-opioid Human o Ki 102.9 nM [1]
Binding
Ligand
Human o ICso0 325 nM [1]
Binding
Cerebrocortic
Rat al ICso 1831 nM [1][5]
Membranes
o Ligand
K-opioid Human o Ki 1057.5 nM [1]
Binding
Ligand
Human o ICso0 >10 uM [1]
Binding
o Ligand
o-opioid Human o Ki 8647.2 nM [1]
Binding
Ligand
Human o ICso >10 uM [1]
Binding
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JTC-801 acts as a functional antagonist at the NOP receptor, reversing the inhibitory effects of

N/OFQ on adenylyl cyclase activity.

Table 2: In Vitro Functional Antagonism of JTC-801 at the NOP Receptor

. Effect of Reference(s
Assay Cell Line Parameter Value
JTC-801 )
Forskolin- Hela cells Reverses
induced expressing nociceptin-
, ICso 2.58 uyM [1][4][6]
CAMP human NOP induced
accumulation  receptor inhibition
1 pM JTC-
Reverses 801 reverses
[3°S]-GTPyYS Rat brain N/OFQ- the 5]
Binding membranes stimulated stimulatory
binding effect of
N/OFQ

Anti-Cancer Activity: Induction of Alkaliptosis

Recent studies have unveiled a novel anti-cancer mechanism of JTC-801 that is independent

of its NOP receptor antagonism. JTC-801 selectively induces a form of regulated cell death in

cancer cells known as alkaliptosis.

JTC-801 induces alkaliptosis by activating the NF-kB signaling pathway, which in turn

represses the expression of carbonic anhydrase 9 (CA9).[7][8] CA9 is an enzyme crucial for

maintaining pH balance in cells, and its downregulation by JTC-801 leads to intracellular

alkalinization and subsequent cell death.[7][8] This effect is specific to cancer cells, with normal

cells being relatively resistant.[7][8]

Table 3: In Vitro Anti-Cancer Activity of JTC-801
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Concentration

Cell Line(s) Assay Type Effect Reference(s)
Range

PANC1,
MiaPaCaz2, Cell Viability Induces cell

] 1.25-20 uM [7]
various other Assay death
cancer cell lines

Clonogenic Cell Inhibits long-term

PANC1, mPSCs 10 uM [7]

Survival Assay

growth

Oral administration of JTC-801 has been shown to inhibit tumor growth in various preclinical

mouse models of cancer.

Table 4: In Vivo Anti-Cancer Efficacy of JTC-801

Tumor Model

Mouse Strain

JTC-801 Dose
and
Administration

Outcome Reference(s)

PANC1 xenograft

Nude mice

20 mg/kg, oral,
once daily for 2

weeks

Inhibited tumor
[7]
growth

Orthotopic KPC

tumors

C57BL/6 mice

20 mg/kg, oral,
once daily for 3

weeks

Prolonged
survival, reduced
tumor size and

weight

Experimental Protocols

The following are detailed methodologies for key experiments utilizing JTC-801 as a research

tool.

In Vitro Assays

This protocol determines the binding affinity of JTC-801 for the NOP receptor.

© 2025 BenchChem. All rights reserved.

4/12

Tech Support


https://www.researchgate.net/figure/Schematic-summary-of-alkaliptosis-pathway-induced-by-JTC801-a-pH-dependent-form-of-cell_fig3_387178813
https://www.researchgate.net/figure/Schematic-summary-of-alkaliptosis-pathway-induced-by-JTC801-a-pH-dependent-form-of-cell_fig3_387178813
https://www.researchgate.net/figure/Schematic-summary-of-alkaliptosis-pathway-induced-by-JTC801-a-pH-dependent-form-of-cell_fig3_387178813
https://www.researchgate.net/figure/Schematic-summary-of-alkaliptosis-pathway-induced-by-JTC801-a-pH-dependent-form-of-cell_fig3_387178813
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Receptor Source: Membranes from HelLa cells stably expressing the human NOP receptor.
» Radioligand: [*H]-nociceptin.
o Assay Buffer: 50 mM Tris-HCI (pH 7.4).

e Procedure:

[e]

Prepare serial dilutions of JTC-801.

o In a 96-well plate, combine the cell membranes, [3H]-nociceptin (at a concentration near its
Kd), and varying concentrations of JTC-801.

o For non-specific binding, use a high concentration of a non-labeled NOP ligand (e.g.,
unlabeled nociceptin).

o Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-
120 minutes).

o Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman
GF/B) using a cell harvester.

o Wash the filters with ice-cold assay buffer to remove unbound radioligand.

o Place the filters in scintillation vials with scintillation cocktail and measure radioactivity
using a scintillation counter.

o Data Analysis: Calculate specific binding by subtracting non-specific binding from total
binding. Determine the ICso value of JTC-801 by non-linear regression analysis of the
competition binding curve. Convert the ICso to a Ki value using the Cheng-Prusoff
equation.

This functional assay assesses the antagonist activity of JTC-801 at the NOP receptor.
e Cell Line: HeLa cells expressing the human NOP receptor.

o Reagents: Nociceptin, Forskolin, JTC-801, and a CAMP assay Kkit.
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e Procedure:

Seed the cells in a 96-well plate and allow them to adhere overnight.

Pre-incubate the cells with varying concentrations of JTC-801 for a short period (e.g., 15-
30 minutes).

Add a fixed concentration of nociceptin (agonist) to the wells.
Stimulate adenylyl cyclase by adding a fixed concentration of forskolin.
Incubate for a specified time (e.g., 10-30 minutes) at 37°C.

Lyse the cells and measure the intracellular cAMP levels using a commercially available
CAMP assay kit (e.g., ELISA, HTRF, or luminescence-based).

Data Analysis: Plot the cAMP concentration against the log concentration of JTC-801.
Determine the I1Cso value, which represents the concentration of JTC-801 that reverses
50% of the nociceptin-induced inhibition of forskolin-stimulated cAMP accumulation.

This protocol measures the cytotoxic effects of JTC-801 on cancer cells.

e Cell Lines: Various cancer cell lines (e.g., PANC1, MiaPaCa2).

e Reagents: JTC-801, cell culture medium, and a cell viability reagent (e.g., MTT, MTS, or a

reagent for a luminescence-based assay like CellTiter-Glo®).

e Procedure:

[e]

o

[e]

o

Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach
overnight.

Treat the cells with a range of concentrations of JTC-801. Include a vehicle-only control.
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

Add the cell viability reagent to each well according to the manufacturer's instructions.
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o Incubate for the recommended time to allow for color development or signal generation.
o Measure the absorbance or luminescence using a plate reader.

o Data Analysis: Normalize the data to the vehicle-treated control cells to determine the
percentage of cell viability. Plot the percent viability against the log concentration of JTC-
801 to calculate the ICso value.

In Vivo Assays

This test assesses the central analgesic effects of JTC-801.

o Apparatus: A hot-plate analgesia meter with the surface temperature maintained at a
constant level (e.g., 55 + 0.5°C).

e Procedure:

[¢]

Administer JTC-801 or vehicle to the mice via the desired route (e.g., intravenous or oral).

o At a predetermined time after drug administration, place the mouse on the heated surface
of the hot plate.

o Start a timer and observe the mouse for nociceptive responses, such as licking of the hind
paws or jumping.

o Record the latency (in seconds) to the first clear nociceptive response.
o A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

o Data Analysis: Compare the response latencies of the JTC-801-treated group with the
vehicle-treated group using appropriate statistical tests. An increase in latency indicates
an analgesic effect.

This model evaluates the effects of JTC-801 on both acute and tonic inflammatory pain.
e Procedure:

o Administer JTC-801 or vehicle to the rats.
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o After a set pre-treatment time, inject a dilute solution of formalin (e.g., 50 pL of 5%
formalin) subcutaneously into the plantar surface of one hind paw.

o Immediately place the rat in an observation chamber.

o Record the total time the animal spends licking or biting the injected paw during two
distinct phases: the early phase (0-5 minutes post-injection, representing acute
nociceptive pain) and the late phase (15-60 minutes post-injection, representing
inflammatory pain).

o Data Analysis: Compare the duration of licking/biting in the JTC-801-treated group to the
vehicle group for both phases. A reduction in this duration signifies an anti-nociceptive
effect.

This protocol assesses the in vivo anti-cancer efficacy of JTC-801.
e Animal Model: Immunocompromised mice (e.g., nude or NSG mice).
e Cell Line: A human cancer cell line of interest (e.g., PANC1).
e Procedure:
o Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
o Allow the tumors to grow to a palpable size (e.g., 100-200 mma3).
o Randomize the mice into treatment groups (vehicle control and JTC-801).
o Administer JTC-801 orally at the desired dose and schedule.

o Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week).
Tumor volume can be calculated using the formula: (Length x Width?) / 2.

o Monitor the body weight of the mice as an indicator of toxicity.

o At the end of the study, euthanize the mice and excise the tumors for weight measurement
and further analysis (e.g., immunohistochemistry).
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o Data Analysis: Plot the mean tumor volume over time for each treatment group. Compare
the final tumor volumes and weights between the JTC-801 and vehicle groups to
determine the extent of tumor growth inhibition.

Signaling Pathways and Visualizations

The dual pharmacological actions of JTC-801 are mediated by distinct signaling pathways.

NOP Receptor Signaling Pathway

As an antagonist, JTC-801 blocks the canonical signaling cascade initiated by the binding of
N/OFQ to the NOP receptor. This Gi/o-coupled receptor typically inhibits adenylyl cyclase,
leading to decreased intracellular cAMP levels, and modulates ion channel activity.

Binds & Activates

NOP Receptor ai/o Adenylyl Cyclase
Binds & Blocks

Converts ® Modulates Downstream Effects

(e.g., lon Channel Modulation)

JTC-801

Click to download full resolution via product page
Caption: JTC-801 blocks N/OFQ-mediated NOP receptor signaling.

Alkaliptosis Signaling Pathway

JTC-801 induces cancer cell-specific death through a pathway involving NF-kB-mediated
repression of CA9, leading to intracellular alkalinization.
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Caption: JTC-801 induces alkaliptosis via NF-kB-mediated CA9 repression.
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Conclusion

JTC-801 is a multifaceted research tool with well-characterized activities as both a NOP
receptor antagonist and a novel anti-cancer agent. Its high selectivity for the NOP receptor
makes it an invaluable probe for studying the N/OFQ system in pain, anxiety, and other
neurological disorders. Furthermore, its unique ability to induce alkaliptosis in cancer cells
opens new avenues for cancer research and drug development. The detailed protocols and
pathway diagrams provided in this guide are intended to facilitate the effective use of JTC-801
by researchers in their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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